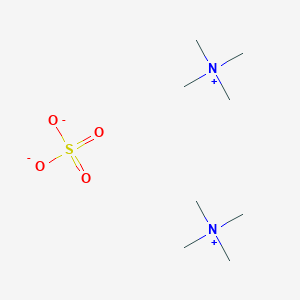

tetramethylazanium sulfate

Description

Historical Context and Evolution of Academic Inquiry

The study of tetramethylammonium (B1211777) salts dates back to the 19th century, with early investigations focusing on the synthesis and basic properties of quaternary ammonium (B1175870) compounds as a class. wikipedia.org The synthesis of tetramethylammonium hydroxide (B78521), a precursor to many tetramethylammonium salts, was reported as early as 1888. wikipedia.org However, specific and in-depth research focused solely on tetramethylammonium sulfate (B86663) appears to have gained momentum in the latter half of the 20th century.

A significant milestone in the academic inquiry of tetramethylammonium sulfate was the detailed structural investigation. A notable study in 1998 by Malchus and Jansen provided a comprehensive analysis of its crystal structure and phase transitions. iucr.org They reported that tetramethylammonium sulfate was prepared in high purity through ion exchange and established the existence of two reversible first-order phase transitions at 263 ± 3 K and 462 ± 3 K using differential thermal analysis and temperature-dependent X-ray powder diffraction. iucr.org Their work revealed that at room temperature, the sulfate groups are orientationally disordered, while the low-temperature modification exhibits completely ordered sulfate and tetramethylammonium tetrahedra. iucr.org

Early academic interest was also driven by its application in analytical techniques. The use of tetramethylammonium salts in pharmacology was extensive, with studies often employing the chloride, bromide, or iodide salts. wikipedia.org The development of ion pair chromatography saw the utilization of tetramethylammonium sulfate to enhance the separation of ionic compounds.

The evolution of synthetic methodologies has also been a key aspect of its academic inquiry. The most widely documented method for synthesizing tetramethylammonium sulfate is the direct alkylation of trimethylamine (B31210) with dimethyl sulfate. Another method involves ion exchange from its chloride counterpart, which is particularly crucial for applications demanding high purity.

Scope and Significance of Tetramethylammonium Sulfate in Contemporary Chemical Research

In the present day, tetramethylammonium sulfate continues to be a subject of significant interest across diverse fields of chemical research, demonstrating its broad scope and importance.

Materials Science and Electrochemistry: A prominent area of contemporary research is its application as an electrolyte additive in battery technology. bohrium.comresearchgate.net Studies have shown that tetramethylammonium sulfate hydrate (B1144303) can act as a cationic surfactant additive in zinc-ion batteries, promoting the smooth deposition of zinc ions and mitigating dendrite growth, which in turn enhances the cycling stability of the battery. bohrium.comresearchgate.net This research highlights its potential in developing more stable and long-lasting energy storage devices.

Analytical and Environmental Chemistry: The compound retains its relevance in analytical chemistry, particularly in ion pair chromatography for the separation of complex mixtures. sigmaaldrich.com A notable application is in environmental analytical chemistry for the study of gadolinium-based contrast agents in natural water systems. sigmaaldrich.com Its use allows for the effective separation and analysis of these contaminants, providing valuable insights into their environmental fate. sigmaaldrich.com

Organic and Inorganic Synthesis: Tetramethylammonium sulfate serves as a versatile reagent and building block in synthesis. It is used in the synthesis of double sulfates with rare earth elements, which exhibit interesting thermal properties for potential high-temperature applications. ukim.mk Furthermore, its role as a phase-transfer catalyst facilitates the transfer of ions between aqueous and organic phases, thereby increasing reaction rates in various organic syntheses.

Biochemical Research: As a biochemical reagent, tetramethylammonium sulfate is utilized in life science research. medchemexpress.com Although detailed pharmacological studies have often focused on other tetramethylammonium salts, the underlying tetramethylammonium cation is known to interact with biological membranes, which can influence the absorption and distribution of drugs. wikipedia.org

The continued exploration of tetramethylammonium sulfate in these and other areas underscores its enduring significance in advancing chemical knowledge and developing new technologies.

Data Tables

Physicochemical Properties of Tetramethylammonium Sulfate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₄N₂O₄S | nih.gov |

| Molecular Weight | 244.36 g/mol | nih.gov |

| Appearance | White powder or crystal | scbt.comchemicalbook.com |

| Melting Point | 285°C (decomposes) | |

| Solubility | Highly soluble in water | scbt.com |

Crystallographic Data of Tetramethylammonium Sulfate (Low-Temperature Phase, 223 K)

| Parameter | Value | Source(s) |

| Crystal System | Tetragonal | iucr.org |

| Space Group | P4₂/nmc | iucr.org |

| a | 7.5355 (9) Å | iucr.org |

| c | 10.9910 (14) Å | iucr.org |

| Z | 2 | iucr.org |

Crystallographic Data of Tetramethylammonium Sulfate (Room-Temperature Phase, 293 K)

| Parameter | Value | Source(s) |

| Crystal System | Tetragonal | iucr.org |

| Space Group | P4/nbm | iucr.org |

| a | 10.8948 (9) Å | iucr.org |

| c | 10.789 (2) Å | iucr.org |

| Z | 4 | iucr.org |

Properties

CAS No. |

14190-16-0 |

|---|---|

Molecular Formula |

C4H12NO4S- |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

tetramethylazanium sulfate |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

Other CAS No. |

14190-16-0 |

Pictograms |

Irritant |

Related CAS |

51-92-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Tetramethylammonium Sulfate

Ion Exchange Synthesis Routes

Ion exchange represents a significant method for the synthesis and purification of tetramethylammonium (B1211777) sulfate (B86663), particularly when high purity is required. This technique can be approached in two primary ways: by exchanging the anion of a different tetramethylammonium salt for sulfate, or by purifying the tetramethylammonium cation before forming the sulfate salt.

A direct synthesis method involves the use of a strong anion-exchange resin. rsc.org In this process, a resin such as Amberlite IRA-400 is first preconditioned with sulfuric acid, which loads the resin with sulfate ions (SO₄²⁻). Subsequently, an aqueous solution of tetramethylammonium chloride is passed through the resin column. The chloride ions (Cl⁻) are exchanged for the sulfate ions on the resin, resulting in an aqueous solution of tetramethylammonium sulfate. rsc.org A similar principle has been demonstrated in the synthesis of other quaternary ammonium (B1175870) sulfates, such as tetrabutylammonium (B224687) dodecyl sulfate from tetrabutylammonium bromide, achieving high exchange rates of approximately 99%. beilstein-journals.org

Alternatively, ion exchange can be used to capture and purify the tetramethylammonium (TMA⁺) cation from waste streams or crude reaction mixtures. In one documented recovery method, TMA⁺ cations from a solution are first adsorbed onto a cationic exchange resin. This step effectively separates the TMA⁺ from anionic impurities and other materials. Following this adsorption, the resin is washed out (eluted) with sulfuric acid. This process releases the tetramethylammonium cations, which immediately combine with the sulfate anions from the acid to form a tetramethylammonium sulfate solution. thieme-connect.com Studies on the thermodynamics of exchanging tetramethylammonium ions with sodium ions on polystyrene sulfonate resins provide foundational data for these types of cation-exchange processes. researchgate.net

| Method | Starting Material | Ion-Exchange Resin Type | Key Process Steps | Resulting Product |

|---|---|---|---|---|

| Anion Exchange | Tetramethylammonium chloride ([N(CH₃)₄]Cl) | Strong Anion-Exchange (e.g., Amberlite IRA-400) | 1. Precondition resin with H₂SO₄ to load SO₄²⁻ ions. 2. Pass aqueous [N(CH₃)₄]Cl solution through the resin. | Aqueous Tetramethylammonium sulfate |

| Cation Adsorption & Elution | Solution containing Tetramethylammonium (TMA⁺) cations | Cationic Exchange Resin | 1. Adsorb TMA⁺ cations onto the resin. 2. Elute the resin with sulfuric acid (H₂SO₄). | Tetramethylammonium sulfate solution |

Electrochemical Preparation Methods for Tetramethylammonium Salts

Electrochemical methods provide an indirect but important route for the synthesis of tetramethylammonium salts. The process typically focuses on the production of high-purity tetramethylammonium hydroxide (B78521) (TMAH) from other tetramethylammonium salts, which can then be neutralized with sulfuric acid to yield tetramethylammonium sulfate. This method is advantageous as it avoids certain impurities associated with direct chemical routes.

The core of the electrochemical technique is the electrolysis of a tetramethylammonium salt solution in a cell divided by a cation-exchange membrane. rsc.orgmdpi.com In this setup, a solution of a salt like tetramethylammonium chloride, formate, or bicarbonate is placed in the anode compartment. mdpi.comrsc.org When an electric current is applied, the tetramethylammonium (TMA⁺) cations migrate across the cation-exchange membrane into the cathode compartment, which contains water. rsc.orgresearchgate.net Simultaneously, water is reduced at the cathode to produce hydroxide ions (OH⁻) and hydrogen gas. The TMA⁺ cations combine with the newly formed hydroxide ions to create a solution of TMAH. researchgate.net The anion from the original salt remains in the anode compartment and is oxidized at the anode. rsc.org

The resulting high-purity TMAH solution can then be converted to tetramethylammonium sulfate through a simple acid-base neutralization reaction with sulfuric acid under controlled stoichiometric conditions. rsc.org The efficiency and concentration of the produced TMAH are dependent on several operational parameters.

| Parameter | Typical Range | Preferred Range | Reference |

|---|---|---|---|

| Current Density | 1 - 5 kA/m² | 3 - 4 kA/m² | rsc.org |

| Operating Temperature | Room Temp. - 80°C | 40 - 60°C | rsc.org |

| Initial Salt Concentration (Anode) | 0.5 - 4 mol/L | 20 - 35% by weight | rsc.orgrsc.org |

| Final TMAH Concentration (Cathode) | 5 - 40% by weight | 10 - 25% by weight | rsc.org |

Mechanochemical Approaches in Tetramethylammonium Sulfate Synthesis

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, is an emerging green chemistry technique. rsc.orgresearchgate.net However, the direct synthesis of tetramethylammonium sulfate via a one-step mechanochemical reaction from precursors like trimethylamine (B31210) and a sulfate source is not widely documented in the available scientific literature.

Despite the lack of a direct synthetic protocol, research confirms the compatibility of quaternary ammonium salts with mechanochemical conditions. These salts are often used as catalysts or reagents in solid-state reactions. For instance, mechanochemical methods have been developed for aromatic nucleophilic fluorination using potassium fluoride (B91410) in the presence of quaternary ammonium salts. nih.gov In these solvent-free environments, the role of the ammonium salt appears to be tuning and enhancing the reactivity of the fluoride anion in the solid state, a different function from their typical phase-transfer catalyst role in solution. nih.gov Similarly, quaternary ammonium salts are integral components in the mechanochemical synthesis of deep eutectic solvents (DESs). ulisboa.pt

More directly, tetramethylammonium salts have been used as reagents in mechanochemical processes. One report details the synthesis of an iron complex, [Fe(C2B9H11)2][Me4N], where the final step involves the treatment of a milled intermediate with tetramethylammonium hydrogen sulfate. acs.org This demonstrates the use of a closely related salt in a solid-state synthetic context. Furthermore, tetramethylammonium hydroxide has been employed as a synthesis and templating agent in the mechanochemical preparation of hydrotalcites from sulfate-containing precursors. researchgate.net These examples suggest that while a specific mechanochemical procedure for tetramethylammonium sulfate is not established, the component ions are active and stable under mechanochemical conditions.

Purification and High-Purity Preparation Strategies

Achieving high purity is critical for many applications of tetramethylammonium sulfate, such as its use as an ion-pair reagent in chromatography. rsc.org Several strategies are employed to purify the compound, ranging from classical methods to advanced separation techniques.

Recrystallization is a fundamental technique for purifying crude tetramethylammonium sulfate. The compound can be effectively recrystallized from polar solvents like water or ethanol (B145695) to isolate high-purity crystals, separating them from soluble impurities. rsc.org

Ion-exchange chromatography is a powerful tool for achieving ultra-high purity, often required for sensitive applications like electronics manufacturing or analytical chemistry. rsc.org As described in the synthesis section (2.1), passing a solution of tetramethylammonium chloride through an anion-exchange resin loaded with sulfate ions is itself a purification method that removes the initial chloride counter-ion. rsc.org For removing metallic and other cationic impurities, cation-exchange resins are highly effective. thieme-connect.com For example, a crude solution of tetramethylammonium sulfate can be passed through a cation-exchange resin bed, which selectively retains the tetramethylammonium cation while allowing anionic and neutral impurities to pass through. The purified cation is then eluted. thieme-connect.com Studies show that both strong acid cation (SAC) and weak acid cation (WAC) exchange resins exhibit excellent uptake of the tetramethylammonium ion.

Filtration and column chromatography are also employed. Simple filtration can remove insoluble precipitates, such as in a process where tetramethylammonium hydroxide is produced from a sulfate solution, precipitating the sulfate with an appropriate agent and then filtering it out. thieme-connect.com For achieving purities greater than 99%, techniques like ion-pair chromatography can be used for further purification. rsc.org

| Purification Strategy | Principle | Target Impurities Removed | Typical Application |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent (e.g., water, ethanol) at different temperatures. | Soluble organic and inorganic impurities. | General purpose purification. |

| Anion-Exchange | Swapping the original anion (e.g., Cl⁻) for SO₄²⁻ on a resin. | Unwanted anions (e.g., chloride). | Synthesis and purification from other TMA salts. |

| Cation-Exchange | Adsorption of TMA⁺ cation onto a resin, followed by elution. | Metallic ions, other cationic impurities. | High-purity and ultra-high purity preparation. |

| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | Closely related organic impurities. | Achieving >99% purity for analytical standards. |

Crystallographic Investigations and Structural Elucidation of Tetramethylammonium Sulfate

Anhydrous Crystal Structures and Polymorphism

Tetramethylammonium (B1211777) sulfate (B86663) in its anhydrous form exhibits polymorphism, meaning it can exist in more than one crystal structure. electronicsandbooks.com These different forms, or polymorphs, are stable at different temperatures and can be interconverted through phase transitions. electronicsandbooks.com

Temperature-Dependent X-ray Diffraction Studies

Temperature-dependent X-ray powder diffraction has been a crucial technique in characterizing the polymorphic modifications of tetramethylammonium sulfate. electronicsandbooks.com These studies have established the existence of two reversible first-order phase transitions at 263 K and 462 K. electronicsandbooks.comiucr.org This means that as the temperature changes, the crystal structure of the compound undergoes distinct and reversible transformations. electronicsandbooks.com

At room temperature, the crystal structure exhibits orientational disorder of the sulfate anion. However, below 263 K, it transitions to an ordered tetragonal phase. Further heating leads to another phase transition at 462 K, resulting in a high-temperature modification that is cubic face-centered. electronicsandbooks.com This cubic phase is likely to contain freely rotating tetrahedra. electronicsandbooks.com

Space Group Analysis and Unit Cell Parameters

Single-crystal X-ray diffraction studies have provided detailed information about the space groups and unit cell parameters of two of the polymorphic modifications of anhydrous tetramethylammonium sulfate. electronicsandbooks.comiucr.org

At 223 K, which is below the first phase transition temperature, the compound crystallizes in the tetragonal space group P4₂/nmc. electronicsandbooks.comiucr.org In the room temperature phase, at 293 K, the space group is P4/nbm. electronicsandbooks.comiucr.org The high-temperature modification, observed at 473 K, has a cubic face-centered structure. electronicsandbooks.com The crystallographic data for these phases are summarized in the table below.

| Temperature (K) | Crystal System | Space Group | a (Å) | c (Å) | Z |

| 223 | Tetragonal | P4₂/nmc | 7.5355(9) | 10.9910(14) | 2 |

| 293 | Tetragonal | P4/nbm | 10.8948(9) | 10.789(2) | 4 |

| 473 | Cubic | Fm3m (likely) | 11.026(2) | - | 4 |

Table 1: Unit cell parameters for the anhydrous polymorphs of tetramethylammonium sulfate at different temperatures. electronicsandbooks.comiucr.org

Ordering and Disorder Phenomena in Tetramethylammonium and Sulfate Tetrahedra

The phase transitions in anhydrous tetramethylammonium sulfate are directly related to changes in the ordering of the constituent tetramethylammonium and sulfate tetrahedra. electronicsandbooks.com

In the low-temperature modification (below 263 K), both the sulfate and tetramethylammonium tetrahedra are completely ordered. electronicsandbooks.comiucr.org This means they occupy specific, well-defined positions and orientations within the crystal lattice.

At room temperature, a significant change occurs. While the tetramethylammonium tetrahedra remain ordered, half of the sulfate groups become orientationally disordered. electronicsandbooks.comiucr.org This signifies that these sulfate groups can adopt multiple orientations within the crystal structure, indicating increased thermal motion and a higher degree of symmetry compared to the low-temperature phase.

In the high-temperature cubic phase (above 462 K), it is proposed that both the tetramethylammonium and sulfate tetrahedra are freely rotating, leading to the highest degree of disorder among the three modifications. electronicsandbooks.com This progression from a fully ordered state at low temperatures to a highly disordered state at high temperatures is a classic example of order-disorder phase transitions in molecular crystals.

Hydrated Crystal Structures (Tetrahydrate)

When crystallized from an aqueous solution, tetramethylammonium sulfate can form a tetrahydrate, with the chemical formula [(CH₃)₄N]₂SO₄·4H₂O. aip.orgaip.org The crystal structure of this hydrated form is distinct from its anhydrous counterparts.

Orthorhombic Systems and Water-Ion Network Formation

The tetramethylammonium sulfate tetrahydrate crystallizes in the orthorhombic system. aip.orgaip.org Specifically, at -26°C, its space group is identified as Pnam. aip.orgaip.org The unit cell dimensions at this temperature are a = 15.438 Å, b = 13.832 Å, and c = 7.923 Å. aip.orgaip.orgresearchgate.net

A defining feature of the tetrahydrate's structure is the formation of an extensive hydrogen-bonded network involving the water molecules and sulfate ions. aip.orgresearchgate.net The water molecules form chains that are cross-linked by their interactions with the sulfate ions, creating a robust framework. aip.orgresearchgate.net

Cation and Anion Confinement within Hydrogen-Bonded Frameworks

Within the channels created by this hydrogen-bonded water-sulfate network, the tetramethylammonium cations are located. aip.orgresearchgate.net These cations are described as being ordered within these channels. aip.orgresearchgate.net In contrast, the sulfate ions, which are integral to the formation of the framework, are disordered. aip.orgaip.orgresearchgate.net This arrangement highlights a key structural theme: the confinement of the organic cations within a framework constructed from the inorganic anions and water molecules. The stability of this hydrated crystal is largely attributed to the extensive network of hydrogen bonds. bohrium.com

Crystal Engineering Principles Applied to Tetramethylammonium Salts

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In the context of tetramethylammonium salts, several key principles are utilized to control and predict their crystal packing.

Intermolecular Interactions:

Weak C-H···O/X Hydrogen Bonds: Although the tetramethylammonium cation lacks conventional strong hydrogen bond donors, the hydrogen atoms on its methyl groups can act as weak donors, forming C-H···O or C-H···X (where X is an anion) hydrogen bonds. These interactions are a significant factor in the packing of many tetramethylammonium salts, contributing to the stability of the crystal structure. For instance, in the crystal structure of tetramethylammonium pertechnetate, weak C-H···O hydrogen bonds are observed. mdpi.com

π-Stacking Interactions: In cases where the anion is aromatic, such as in tetramethylammonium (2,2′-bipyridine)tetracyanidoferrate(III), π–π stacking interactions between the anionic components can provide an additional organizing force, leading to layered or stacked structures. iucr.org

Packing Motifs:

The interplay of the aforementioned interactions leads to various packing motifs in tetramethylammonium salts. In some structures, the cations and anions form simple alternating patterns, while in more complex cases, segregated layers or channels of cations and anions can be observed. The presence of solvent molecules, such as water in the tetrahydrate, can dramatically alter the packing by introducing extensive hydrogen-bonding networks. mdpi.com

Spectroscopic Characterization and Advanced Analytical Methods for Tetramethylammonium Sulfate

Vibrational Spectroscopy (Raman and FT-IR) for Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of tetramethylammonium (B1211777) sulfate (B86663). These techniques measure the vibrational modes of the constituent ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) and the sulfate anion (SO₄²⁻), providing a unique spectral fingerprint of the compound. thermofisher.com The spectra are sensitive to the symmetry of the ions and their local environment within the crystal lattice. arizona.edu

The vibrational spectrum of tetramethylammonium sulfate is a composite of the individual modes of its cation and anion. The sulfate ion, having a tetrahedral symmetry in its free state, possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). princeton.edu The tetramethylammonium cation also exhibits characteristic vibrations corresponding to the motions of its methyl groups and C-N skeletal structure. The assignment of these characteristic frequencies is crucial for structural confirmation. researchgate.net

| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Sulfate (SO₄²⁻) | ν₁ (A₁) - Symmetric Stretch | ~986 | Raman (Strong) |

| ν₂ (E) - Symmetric Bend | ~466 | Raman | |

| ν₃ (F₂) - Antisymmetric Stretch | ~1104 | IR (Strong) | |

| ν₄ (F₂) - Antisymmetric Bend | ~597-625 | IR, Raman | |

| Tetramethylammonium ([N(CH₃)₄]⁺) | ν(N-H) - N-H Stretching | ~3194-3235 | Raman |

| δ(N-H) - N-H Bending | ~1453-1544 | Raman (Weak) | |

| C-N Skeletal Modes | Various | IR & Raman |

Note: The exact positions of the peaks can vary depending on the physical state of the sample and the crystal environment. Data compiled from representative sulfate and ammonium (B1175870) compounds. researchgate.netmdpi.com

Vibrational spectroscopy is particularly adept at monitoring solid-state phase transitions in materials like tetramethylammonium sulfate. nih.gov As the compound undergoes changes in crystal structure with temperature or pressure, the local symmetry of the sulfate and tetramethylammonium ions is altered. ansto.gov.aunih.gov These changes manifest as distinct signatures in the IR and Raman spectra, such as:

Peak Splitting: Degenerate vibrational modes may split into multiple peaks as the symmetry of the ion is lowered in a new crystal phase.

Frequency Shifts: Changes in bond lengths and intermolecular forces during a phase transition can cause vibrational bands to shift to higher or lower wavenumbers.

Appearance/Disappearance of Bands: Vibrational modes that are inactive in a high-symmetry phase may become active in a lower-symmetry phase, leading to the appearance of new peaks.

Studies on related compounds, such as tetramethylammonium tetrachlorometallates, have demonstrated that the onset of rotational disorder in the tetramethylammonium cations can be observed spectroscopically, often occurring at different temperatures than changes within the anionic sublattice. ansto.gov.aunih.gov By tracking these spectral changes as a function of temperature, the transition points and the nature of the structural changes can be accurately determined. researchgate.net

Mass Spectrometry-Based Characterization (ESI-MS, LC-MS/MS) of Tetramethylammonium Ions

Mass spectrometry (MS) is a cornerstone for the identification and quantification of the tetramethylammonium (TMA⁺) ion. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific.

High-Resolution Mass Spectrometry (HRMS) can precisely identify the TMA⁺ ion based on its mass-to-charge ratio (m/z). researchgate.netncku.edu.tw The molecular weight of the TMA⁺ ion is 74.097 Da, and mass spectrometers can detect signals corresponding to this value, confirming its presence in a sample. oaepublish.com For quantitative analysis, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) provides excellent results. Studies have established methods with a linear range for TMA⁺ from 0.002 to 1 μg/mL, with a high degree of correlation (R = 0.996). researchgate.netncku.edu.twoaepublish.com

Beyond direct characterization, tetramethylammonium salts can also be used as reagents in MS analysis. For instance, tetramethylammonium hydroxide (B78521) has been employed as a strong base in negative ion ESI-MS to deprotonate a wide range of acidic molecules in complex mixtures, enabling their detection and characterization. acs.org

Chromatographic Techniques for Analysis and Separation

Chromatography is indispensable for the separation and quantification of the ionic components of tetramethylammonium sulfate from complex matrices.

Ion Chromatography (IC) is a standard and effective method for the determination of both the tetramethylammonium cation and the sulfate anion. oaepublish.com For the analysis of the TMA⁺ ion, IC methods have demonstrated a broad linear range of 0.3 to 100 μg/mL with an excellent correlation coefficient of 0.9998. researchgate.netncku.edu.twoaepublish.com

For the sulfate anion, anion-exchange chromatography with conductivity detection is commonly used. This technique allows for the determination of trace levels of sulfate and other anions in solutions containing high concentrations of the tetramethylammonium cation, such as in tetramethylammonium hydroxide (TMAOH) samples used in the electronics industry. metrohm.comthermofisher.com

| Technique | Linear Range (μg/mL) | Correlation Coefficient (R) | Recovery Rate (%) | Coefficient of Variation (CV) (%) |

|---|---|---|---|---|

| Ion Chromatography (IC) | 0.3 - 100 | 0.9998 | 116.6 | 2.25 |

| UPLC-HRMS | 0.002 - 1 | 0.996 | 90.6 | 3.53 |

Data sourced from studies on tetramethylammonium hydroxide analysis. researchgate.netncku.edu.twoaepublish.com

Tetramethylammonium sulfate and related salts are widely used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). chemimpex.comsigmaaldrich.com Ion-pair chromatography is a technique used to improve the retention and separation of ionic and highly polar analytes on nonpolar stationary phases (like C18). amazonaws.com

The mechanism involves the tetramethylammonium cations from the mobile phase interacting with negatively charged analytes. This interaction can occur in two primary ways: phenomenex.blog

Ion-Pair Formation: The cationic reagent forms a neutral, hydrophobic ion pair with the anionic analyte in the mobile phase. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.

Dynamic Stationary Phase Modification: The hydrophobic alkyl chains of the quaternary ammonium cations partition into the stationary phase, creating a dynamic ion-exchange surface that attracts and retains anionic analytes.

This technique is crucial for the analysis of compounds that are otherwise poorly retained in reversed-phase systems, such as sulfonated dyes or certain pharmaceuticals. chemimpex.comamazonaws.com

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard spectroscopic methods, a range of advanced analytical techniques can be employed to provide a more comprehensive characterization of tetramethylammonium sulfate. These methods offer deeper insights into its elemental composition, purity, and the intricate nature of ion-ion and ion-solvent interactions in solution.

X-Ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The analysis is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. fu-berlin.decaltech.edu The kinetic energy of these emitted photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment, allowing for detailed chemical state analysis.

For tetramethylammonium sulfate, XPS can confirm the presence of nitrogen, carbon, sulfur, and oxygen. A key application is the analysis of the high-resolution N 1s spectrum to confirm the quaternary ammonium state of the nitrogen atom. Quaternary ammonium (QA) groups typically exhibit a characteristic N 1s peak at a higher binding energy compared to tertiary or other amine groups, due to the positive charge on the nitrogen atom. researchgate.net

Research Findings: Studies on various materials containing quaternary ammonium moieties show that the N 1s peak for the QA group typically appears in the range of 401.5 eV to 402.7 eV. researchgate.net For instance, in quaternary ammonium polysulfones, the N 1s peak can shift to even higher binding energies, approaching 403 eV, particularly if cross-linking is present. researchgate.net The C 1s spectrum would be expected to show a primary peak corresponding to C-N and C-H bonds. The S 2p and O 1s spectra would be characteristic of the sulfate anion.

Interactive Data Table: Typical XPS Binding Energies for Tetramethylammonium Functional Groups

| Element | Orbital | Chemical Group | Typical Binding Energy (eV) |

| Nitrogen | N 1s | Quaternary Ammonium (R₄N⁺) | 401.5 - 402.7 researchgate.net |

| Carbon | C 1s | C-N, C-H | ~285.0 |

| Sulfur | S 2p₃/₂ | Sulfate (SO₄²⁻) | ~168.5 - 169.5 |

| Oxygen | O 1s | Sulfate (SO₄²⁻) | ~532.0 - 533.0 |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful technique for the determination of trace and major elements in a wide variety of samples. unine.chunil.ch The method involves introducing a liquid sample, typically as an aerosol, into a high-temperature argon plasma (around 10,000 K). unil.ch Within the plasma, the sample is desolvated, vaporized, and atomized, and the atoms and ions are excited to higher electronic energy levels. As they relax to their ground state, they emit photons of light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. unil.ch

For tetramethylammonium sulfate, ICP-OES is not used to characterize the compound's organic structure but is an essential tool for quality control, specifically for quantifying elemental impurities. This is crucial for applications where high purity is required. The analysis can detect and quantify trace metallic contaminants that may be present from the synthesis process or raw materials.

Research Findings: The analysis of organic salts presents specific challenges for ICP-OES, such as potential plasma loading effects due to the carbon matrix and differences in viscosity compared to simple aqueous solutions. rsc.orgthermofisher.comspectro.com Sample preparation typically involves dissolving the tetramethylammonium sulfate in a suitable solvent, such as high-purity deionized water, followed by dilution. For high-salt concentrations, modifications to the sample introduction system, like using a parallel path nebulizer or sheath gas, may be necessary to prevent blockage and ensure plasma stability. rsc.orgthermofisher.com The technique offers excellent sensitivity, with detection limits for many elements in the parts-per-billion (ppb) to parts-per-million (ppm) range. unine.ch

Interactive Data Table: Hypothetical ICP-OES Analysis of a Tetramethylammonium Sulfate Sample

| Element | Wavelength (nm) | Result (mg/kg) | Limit of Detection (mg/kg) |

| Sodium (Na) | 589.592 | 5.2 | 0.1 |

| Iron (Fe) | 238.204 | < 0.5 | 0.5 |

| Lead (Pb) | 220.353 | < 0.2 | 0.2 |

| Nickel (Ni) | 231.604 | < 0.5 | 0.5 |

| Calcium (Ca) | 317.933 | 1.8 | 0.1 |

Neutron Diffraction with Isotopic Substitution for Ion Pairing Signatures

Neutron diffraction is a powerful technique for determining the atomic structure of materials. When applied to liquids and solutions, it provides information about the spatial arrangement of atoms. The technique of Neutron Diffraction with Isotopic Substitution (NDIS) is particularly insightful for studying the structure of complex systems like aqueous solutions of ions. nih.govosti.gov It exploits the fact that different isotopes of the same element can have significantly different neutron scattering lengths. By preparing two or more samples that are chemically identical but differ in the isotopic composition of one specific atom, one can isolate the structural correlations involving that atom. nih.govstfc.ac.uk

For tetramethylammonium sulfate in an aqueous solution, NDIS can provide unparalleled detail about ion-solvent and ion-ion interactions. A common approach is to substitute hydrogen (H) with deuterium (B1214612) (D) on the methyl groups of the tetramethylammonium (TMA⁺) cation. nih.gov

Research Findings: By comparing the diffraction patterns of solutions containing TMA⁺ with natural isotopic abundance and deuterated TMA⁺, researchers can extract the specific correlation functions related to the TMA⁺ ion. nih.gov This allows for the direct probing of the TMA⁺ hydration shell and its interactions with the sulfate counter-ion. For example, a study on TMA⁺ and acetate (B1210297) interactions using NDIS revealed specific ion pairing signatures. rsc.org Similar experiments on tetramethylammonium sulfate would elucidate the nature of the pairing between the TMA⁺ cation and the SO₄²⁻ anion, determining whether they form direct contact ion pairs (CIP) or are separated by water molecules in solvent-shared ion pairs (SSIP). The data obtained can be used to validate and refine molecular dynamics simulations, providing a detailed atomistic picture of the solution structure. osti.govrsc.org

Interactive Data Table: Structural Information from NDIS on Tetramethylammonium Solutions

| Measurement | Information Obtained | Significance for Tetramethylammonium Sulfate |

| H/D substitution on TMA⁺ cation | Extracts partial structure factors involving TMA⁺ hydrogens (HTMA). | Determines the hydration structure around the hydrophobic methyl groups. nih.gov |

| H/D substitution on water (H₂O/D₂O) | Isolates correlations involving water molecules. | Characterizes the disruption or enhancement of water structure by the ions. |

| Double difference analysis | Provides direct HTMA-Hwater and HTMA-Anion correlation functions. | Reveals the orientation of water molecules around the cation and provides direct evidence and distances for ion pairing with the sulfate anion. nih.govrsc.org |

Computational Chemistry and Theoretical Studies of Tetramethylammonium Sulfate Systems

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for investigating the properties of tetramethylammonium (B1211777) sulfate (B86663) at the atomic and molecular level. These computational techniques provide detailed insights into the electronic structure, bonding, and reactivity of this compound, complementing experimental findings.

Electronic Structure and Charge Distribution Analysis

Ab initio molecular orbital calculations have been employed to study the electron distribution within the tetramethylammonium (TMA) cation. nih.gov These calculations reveal that the positive charge is not localized on the central nitrogen atom but is delocalized over the entire ion. nih.govacs.org The van der Waals surface of the TMA ion is characterized by patches of positive charge associated with the methyl groups, interspersed with regions that are essentially neutral. nih.gov This non-spherical charge distribution has significant implications for how the TMA cation interacts with anions. nih.gov

DFT calculations further elucidate the charge distribution. The polarization of the molecule through its sigma-bonded framework results in a positive charge on the exterior of the ion. acs.org An electrostatic potential map of the TMA cation shows that the entire exterior surface is positively charged, meaning an approaching anion will always encounter a positive face, regardless of its trajectory. acs.org In the tetramethylammonium ion, the carbon atoms are arranged tetrahedrally around the sp³ hybridized nitrogen, and the hydrogens are also in a tetrahedral arrangement, creating faces composed of three hydrogen atoms. acs.org

When paired with a counterion like chloride, calculations show that the chloride ion, while expected to have a -1 charge, exhibits a slight electron deficiency, resulting in a charge of approximately -0.889. acs.org Correspondingly, the TMA cation has a charge of +0.893, balancing the system. acs.org This indicates a degree of charge transfer and covalent character in the ionic bond.

Intermolecular Interactions and Binding Energies (Cation-Anion, Cation-π)

The interaction between the tetramethylammonium cation and various anions has been a subject of detailed computational study. The binding energies for TMA-anion pairs are substantial, ranging from -73 to -122 kcal/mol depending on the anion and the specific geometry of interaction. nih.gov These strong interactions are primarily electrostatic (Coulombic) in nature. nih.gov However, covalent and dispersion forces also play a non-negligible role. nih.gov

Two primary interaction topologies have been identified for halide anions approaching the TMA cation, both involving the anion interacting with three hydrogen atoms simultaneously. nih.gov The strength of this interaction is dependent on the anion's atomic radius. nih.gov

The interaction of the TMA cation with π-systems, known as cation-π interactions, is also of significant interest. A combined quantum mechanical and molecular mechanical Monte Carlo simulation was used to determine the free energy of binding between the tetramethylammonium ion and benzene (B151609) in an aqueous solution. nih.gov The results indicated that TMA+ binds to benzene more favorably than to a chloride ion, with an association constant of about 0.8 M⁻¹. nih.gov The potential of mean force for this interaction shows two minima, corresponding to a direct contact complex and a solvent-separated complex, with an energy barrier of approximately 3 kJ/mol between them. nih.gov The binding energy of fluoroindole with tetramethylammonium is a notable 13.8 kcal/mol. caltech.edu

Table 1: Calculated Interaction and Activation Energies for Tetramethylammonium Degradation Pathways

| Reaction Pathway | Parameter | Value (kJ/mol) |

|---|---|---|

| Ylide Formation (without DES) | ||

| Step 1 | ΔE activation | 18.02 |

| ΔG activation | 36.63 | |

| ΔE reaction | 16.95 | |

| ΔG reaction | 26.81 | |

| Ylide Formation (with DES) | ||

| Step 1 | ΔE activation | 27.64 |

| ΔG activation | 56.85 | |

| ΔE reaction | 27.66 | |

| ΔG reaction | 36.73 | |

| Step 2 | ΔE activation | 39.97 |

| ΔG activation | 63.69 | |

| SN2 Mechanism (with DES) | ||

| ΔE activation | 54.62 | |

| ΔG activation | 100.43 | |

| ΔE reaction | -68.98 | |

| ΔG reaction | -81.29 |

This table presents data from DFT calculations on the degradation of the tetramethylammonium head group, both with and without a deep eutectic solvent (DES). The data highlights how the presence of DES increases the activation energy barriers, thereby enhancing the chemical stability of the TMA head group. nih.gov

Transition State Energetics and Reaction Pathway Modeling

DFT calculations are instrumental in modeling chemical reactions involving tetramethylammonium sulfate by determining the energetics of transition states and mapping out reaction pathways. For instance, the degradation of the tetramethylammonium headgroup in the presence of a hydroxide (B78521) ion has been studied computationally. nih.govacs.org Two primary mechanisms have been identified: a direct SN2 attack by the hydroxide on a methyl group, and a pathway involving the formation of an ylide intermediate. nih.govacs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of tetramethylammonium sulfate systems, offering insights into the behavior of the ions in solution over time. These simulations are crucial for understanding phenomena such as ion pairing, solvation, and their influence on the macroscopic properties of the solution.

Ion Pairing and Association Effects in Solution

MD simulations, in conjunction with experimental techniques like neutron scattering, have been used to investigate ion pairing between the tetramethylammonium cation and various anions in aqueous solutions. researchgate.netrsc.orgchemrxiv.org These studies reveal specific signatures of ion pairing, and the simulations provide a detailed molecular-level interpretation of these structures. researchgate.netrsc.orgchemrxiv.org

The interactions of TMA with carboxylate groups, for example, are of significant biological relevance. researchgate.netrsc.org Studies on TMA-acetate solutions have shown that force fields like CHARMM36 and AMBER99SB can capture the essential features of ion pairing. rsc.org However, ab initio MD simulations are often required to accurately model specific experimental observations. rsc.org

In the context of dodecyl sulfate micelles, all-atom MD simulations have shown that TMA+ ions lead to the most compact micelle structure compared to other tetraalkylammonium ions. rsc.org These simulations also revealed that the dodecyl sulfate and TMA+ ions form mixed micelles, with distinct interaction patterns between the two ions. rsc.org

Solvation Dynamics and Preferential Binding Affinities

The way in which tetramethylammonium ions are solvated has been extensively studied using MD simulations. First-principles MD simulations of TMA in water have provided a comprehensive view of the hydroxyl stretch frequency of water molecules in the vicinity of the cation. acs.org These simulations show that the reorientation time of water molecules is slower within the solvation shell of TMA (4.1 ps) compared to bulk water (2.8 ps). acs.org

The hydration structure around the TMA cation is sensitive to the force field parameters used in the simulations, particularly the charge distribution within the ion. rsc.org While different charge distributions can lead to different hydration patterns and ion-pairing behaviors, some properties, like the correlation between hydrogens on TMA and hydrogens on water, show less dependence on the force field. rsc.org

MD simulations have also been used to investigate the surface affinity of tetramethylammonium salts. For tetramethylammonium iodide, simulations indicate that the iodide anion has a stronger affinity for the liquid-vapor interface than the TMA+ cation. acs.org The iodide ions are primarily located in the first molecular layer at the surface, while the TMA+ ions form a more diffuse layer to compensate for the net negative charge. acs.org

Force Field Development and Validation for Tetramethylammonium Systems

Accurate molecular dynamics simulations of systems containing the tetramethylammonium (TMA) ion rely on the quality of the underlying force field. A force field is a set of parameters and a potential energy function that describes the interactions between atoms. The development and validation of these parameters for TMA have been a focus of numerous studies to ensure simulations can reliably predict experimental results.

Historically, the TMA ion was used as a model compound in the parameterization of early versions of the CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field, such as C22 for lipids. nih.gov The optimization process for C22 involved fitting parameters to a range of experimental data, including heats of vaporization and densities, as well as to quantum mechanical (QM) data for geometries, vibrational spectra, and interaction energies with water. nih.gov

More recent work has focused on refining these force fields, particularly for specific types of interactions. For instance, to improve the description of cation-π interactions, which are crucial in many biological systems, the CHARMM36 force field was modified. nih.gov Researchers compared the performance of the standard CHARMM36 force field against high-level QM calculations for the interaction between indole (B1671886) (a model for the tryptophan side chain) and TMA. nih.gov While the force field could reproduce equilibrium geometries, it required specifically modified Lennard-Jones potential parameters to accurately match the QM interaction energies. nih.gov

The development of polarizable force fields, which explicitly account for the electronic polarization of atoms, represents another significant advancement. The Drude polarizable force field, for example, has been parameterized for a range of molecular ions, including TMA. nih.gov This process involves optimizing electrostatic and Lennard-Jones parameters against both QM data and experimental hydration free energies to ensure internal consistency with other ions. nih.gov A polarizable force field was also developed and used to simulate N,N,N,N-tetramethylammonium dicyanamide, successfully predicting its crystal structure and dimensions. rsc.org

Reactive force fields, such as ReaxFF, have also been developed to model chemical reactions. The CHON-2017-weak ReaxFF force field was validated in part by its ability to accurately describe the dissolution of TMA in liquid water. psu.edu

The validation of these force fields is a critical step. It often involves comparing simulation results to experimental data or high-level QM calculations that were not used in the initial parameterization. For example, a study on capsular complexes involving TMA found that the accuracy of molecular dynamics simulations could be improved by incorporating Mulliken atomic charges into the force field, highlighting a specific area for refinement. blackthorn.ai

The table below summarizes various force fields and the approaches used for their development and validation concerning tetramethylammonium systems.

| Force Field Family | Specific Model/Version | Development/Validation Approach for TMA Systems |

| CHARMM (Additive) | C22 | TMA used as a small molecule model for initial parameterization based on experimental and QM data. nih.gov |

| CHARMM (Additive) | CHARMM36-WYF | Lennard-Jones potentials modified to accurately model cation-π interactions between TMA and tryptophan, validated against QM data. nih.gov |

| Drude (Polarizable) | Drude-2013 | Parameters for TMA optimized to reproduce QM data and experimental hydration free energies. nih.gov |

| ReaxFF (Reactive) | CHON-2017-weak | Validated by demonstrating accurate description of TMA dissolution in water. psu.edu |

| Custom/Other | Not specified | Accuracy for TMA in capsular complexes improved by incorporating Mulliken atomic charges. blackthorn.ai |

Quantum Mechanical Continuum Solvation Models

Quantum mechanical (QM) continuum solvation models are a powerful theoretical tool for studying chemical systems in solution, including those containing tetramethylammonium sulfate. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule described by quantum mechanics. northeastern.eduscirp.org This approach allows for the calculation of solvation effects on molecular properties and reaction energies without the computational expense of explicitly simulating individual solvent molecules.

The application of these models to systems related to tetramethylammonium sulfate provides crucial insights. For instance, theoretical studies on the formation of ammonium (B1175870) hydrogen sulfate (H₂SO₄·NH₃) from sulfuric acid and ammonia (B1221849) have been performed using methods like Density Functional Theory (DFT) with the B3LYP and PW91 functionals, as well as Møller-Plesset (MP2) perturbation theory, coupled with a continuum solvation model. arizona.eduacs.org These studies revealed that different QM methods and basis sets can produce significantly different results for properties like reaction free energies. acs.org A critical factor identified was the basis set superposition error (BSSE), which can be on the order of 1-3 kcal/mol and must be accounted for to achieve accurate results. acs.org

In the context of more complex systems involving the tetramethylammonium (TMA) cation, QM calculations coupled with solvent models have been used to investigate the stability of capsular complexes. blackthorn.ai DFT calculations that incorporated solvent effects were successful in predicting the experimentally observed preference for heterodimeric over homodimeric complexes, a result that simpler molecular mechanics force fields struggled to reproduce. blackthorn.ai This demonstrates the predictive power of continuum models for understanding supramolecular assembly in solution.

Furthermore, quantum chemistry computations have been instrumental in elucidating the role of the TMA cation at interfaces. These calculations have identified the specific molecular structure and charge distribution of the TMA cation as being pivotal in modulating the solvation shell structure of other ions, such as Zn(H₂O)₆²⁺, at an electrode/electrolyte interface. researchgate.net Such insights are vital for applications like designing improved electrolytes for batteries.

The development of new algorithms, such as the domain decomposition Conductor-like Screening Model (ddCOSMO), continues to expand the applicability of these methods to very large molecular systems, paving the way for routine QM calculations on complex biological and material systems in a condensed phase. jussieu.fr

| Computational Method | System Studied | Key Findings |

| DFT (B3LYP, PW91), MP2 | H₂SO₄·NH₃ (Ammonium Hydrogen Sulfate formation) | Different QM methods yield varied results; correction for Basis Set Superposition Error (BSSE) is crucial for accuracy. acs.org |

| DFT with Solvent Models | Resorcin nih.govarene tetraesters with TMA+ | Correctly predicted the energetic preference for heterodimeric complexes, highlighting the importance of including solvent effects. blackthorn.ai |

| Quantum Chemistry | TMA+ at electrode/electrolyte interface | The molecular structure and charge distribution of TMA+ are key in mediating the solvation shell of other ions at the interface. researchgate.net |

Interactions and Reactivity of Tetramethylammonium Sulfate in Diverse Chemical Environments

Ion Pairing Phenomena and Supramolecular Assembly

The electrostatic attraction between the positively charged tetramethylammonium (B1211777) cation and the negatively charged sulfate (B86663) anion leads to the formation of ion pairs in solution. acs.org This phenomenon is fundamental to its role as an ion pair reagent, which facilitates the dissolution of ionic species in less polar organic solvents. acs.orgcymitquimica.com The formation of these ion pairs can further lead to the development of larger, ordered structures known as supramolecular assemblies. researchgate.nettandfonline.com

The stability and reactivity of tetramethylammonium sulfate ion pairs are profoundly influenced by the polarity of the solvent. In highly polar solvents like water, the individual ions are well-solvated, existing predominantly as free ions, which reduces the propensity for ion pairing. nih.govacs.org As the solvent polarity decreases, the electrostatic attraction between the TMA cation and the sulfate anion becomes more significant, favoring the formation of contact ion pairs. nih.govresearchgate.net

Theoretical studies on the related compound tetramethylammonium fluoride (B91410) (TMAF) provide insight into this behavior. In polar solvents such as methanol, TMAF exists mainly as separated, solvated ions. In solvents of intermediate polarity like dimethylformamide (DMF) and pyridine, it forms intimate ion pairs. In nonpolar solvents such as tetrahydrofuran (B95107) (THF) and benzene (B151609), higher-order aggregates are prevalent. acs.org This trend suggests that the reactivity of the sulfate anion can be modulated by the choice of solvent, as the formation of ion pairs can shield the anion and reduce its nucleophilicity compared to the "naked" anion in a polar, aprotic solvent. researchgate.net The stability of the ion pair is a balance between the lattice energy of the salt and the solvation energy of the individual ions. acs.org

Table 1: Expected Aggregation State of Tetramethylammonium Sulfate in Various Solvents

| Solvent | Polarity | Predominant Species |

| Water | High | Separated, solvated ions |

| Methanol | High | Separated, solvated ions acs.org |

| Dimethylformamide (DMF) | Intermediate | Intimate ion pairs acs.org |

| Pyridine | Intermediate | Intimate ion pairs acs.org |

| Tetrahydrofuran (THF) | Low | Higher-order aggregates acs.org |

| Benzene | Low | Higher-order aggregates acs.org |

This table is based on theoretical studies of the closely related tetramethylammonium fluoride and general principles of ion pairing.

In solvents with low polarity, the ion pairs of tetramethylammonium sulfate can self-assemble into larger aggregates, such as dimers and tetramers. nih.govacs.org This aggregation is driven by the desire to minimize the unfavorable interactions between the charged ion pairs and the nonpolar solvent molecules. While direct studies on dimer and tetramer formation of tetramethylammonium sulfate are not extensively documented, the behavior of analogous systems provides strong evidence for this phenomenon. For instance, tetrabutylammonium (B224687) hydrogensulfate has been shown to form hydrogen-bonded dimers. oup.com

The formation of these higher-order structures is significant as it can further influence the reactivity of the salt. The reactivity of the species in solution may not solely depend on the free ions or simple ion pairs but could involve these larger aggregates. nih.gov For example, in certain reactions, the dimer might be the reactive species. nih.gov The aggregation of surfactants with the tetramethylammonium cation, such as tetramethylammonium dodecyl sulfate, has been studied, revealing the role of the cation in the formation of larger micellar structures. acs.orgnih.govcsun.eduresearchgate.net The formation of tetrameric structures has also been noted in the self-assembly of guanine (B1146940) molecules, where the tetramethylammonium cation can act as a structure-inert counterion, allowing for the formation of guanine tetramers. researchgate.net

Solvation Effects and Hydration Shell Dynamics

The interaction of tetramethylammonium sulfate with solvent molecules, particularly water, is a critical aspect of its chemistry. The process of solvation involves the formation of a structured shell of solvent molecules around each ion.

Molecular dynamics simulations have provided detailed insights into the hydration of the individual ions. The tetramethylammonium (TMA) cation, despite its positive charge, exhibits characteristics of hydrophobic hydration due to its four methyl groups. researchgate.net It is surrounded by a well-defined hydration shell where water molecules are oriented to optimize their hydrogen bonding with each other, leading to an increase in the local structure of water compared to the bulk. acs.orgresearchgate.net The water molecules in the hydration shell of the TMA cation have been shown to have lower self-diffusion coefficients and longer reorientational times than pure water, indicating a more ordered and less dynamic environment. acs.org The orientation of water molecules around the TMA cation is different from that around small, spherical metal cations; the water dipole orients towards the ion, but the O-H bonds point slightly outwards. nih.govcas.cz

The sulfate anion (SO₄²⁻) is a strongly hydrated species, capable of forming multiple hydrogen bonds with surrounding water molecules. oup.com It is considered a "structure-making" ion, meaning it tends to increase the local order of water. acs.org Molecular dynamics simulations have shown that the sulfate ion can have a hydration number of up to 12 water molecules in its first solvation shell. researchgate.net The hydrogen bonds between the sulfate anion and water are transitional, with different types of bonding (classical, bifurcated, and trifurcated) being observed. oup.com The residence time of water molecules in the hydration shell of the sulfate ion is significantly longer than in bulk water, indicating strong interactions. acs.org The presence of sulfate ions in water can disrupt the tetrahedral structure of water, with the extent of disruption depending on the counterion and concentration. tandfonline.com

Table 2: Hydration Properties of Tetramethylammonium and Sulfate Ions

| Ion | Hydration Characteristic | Key Findings |

| Tetramethylammonium (TMA⁺) | Hydrophobic hydration | Well-defined hydration shell; increased local water structure; slower water dynamics. acs.orgresearchgate.net |

| Sulfate (SO₄²⁻) | Structure-making | High hydration number (~12); strong, transitional hydrogen bonding; longer water residence time. researchgate.netoup.comacs.org |

Role as a Counterion in Chemical Processes (e.g., Precipitation, Extraction)

Tetramethylammonium sulfate serves as a versatile counterion in a variety of chemical processes, including precipitation and extraction, primarily due to the specific properties of the tetramethylammonium cation.

In precipitation reactions, the tetramethylammonium cation can be used as a precipitating agent. For example, tetramethylammonium chloride, a related salt, is employed as a lipophilic precipitating agent. atamankimya.com Substituted quaternary ammonium (B1175870) salts, including those with tetramethylammonium, are used to precipitate precious metals from acidic aqueous solutions for their separation and recovery. google.com The formation of insoluble precipitates with specific metal ions in selectable chemical environments allows for their selective removal. google.com The sulfate anion can also participate in precipitation, for instance, by accelerating proton abstraction in certain reactions, leading to the formation of precipitates like potassium hydrogen sulfate. researchgate.net

In extraction processes, tetramethylammonium sulfate is utilized as an ion-pair reagent in chromatography. scbt.comsigmaaldrich.com It facilitates the extraction of ionic compounds from an aqueous phase into an organic phase by forming a more lipophilic ion pair. This principle is widely applied in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar compounds. scbt.com The tetramethylammonium ion can act as a phase-transfer catalyst, enabling the transfer of anions between immiscible liquid phases, thereby accelerating reaction rates. cymitquimica.com In the solid-liquid extraction of lithium, the tetramethylammonium cation has been studied as a counterion in sulfate-binding receptor complexes. researchgate.net

Applications of Tetramethylammonium Sulfate in Advanced Research Domains

Material Science Applications

The distinct physicochemical properties of the tetramethylammonium (B1211777) cation and the sulfate (B86663) anion contribute to their utility in the development of advanced materials.

Electrolyte Additives in Energy Storage Systems (e.g., Zinc-ion Batteries)

Aqueous zinc-ion batteries (ZIBs) are considered promising alternatives to lithium-ion batteries for large-scale energy storage due to their high safety, low cost, and high energy density. bohrium.com However, a significant challenge in the development of ZIBs is the formation of zinc dendrites during the charging and discharging process, which can lead to short circuits and reduced battery life. bohrium.comnih.gov

Recent research has demonstrated that tetramethylammonium sulfate (TMA₂SO₄) can be an effective and low-cost electrolyte additive to suppress dendrite growth. bohrium.comnih.gov When added to the electrolyte, even in small concentrations (as low as 0.25 mM), TMA₂SO₄ acts as a cationic surfactant. bohrium.comnih.gov The tetramethylammonium (TMA⁺) cations are adsorbed onto the surface of the zinc anode, creating an electrostatic shield. This shield promotes the lateral deposition of zinc ions, preventing the vertical stacking that leads to dendrite formation. bohrium.com

Studies have shown that the use of TMA₂SO₄ as an additive significantly improves the cycling stability of zinc-anode batteries. bohrium.com For instance, a Zn-Zn symmetrical cell with a TMA₂SO₄ additive demonstrated excellent cycling stability for over 1800 hours at a current density of 0.5 mA cm⁻². bohrium.comnih.govresearchgate.net Furthermore, when used in a full Zn/MnO₂ cell, the electrolyte with TMA₂SO₄ achieved a high initial capacity and maintained 98.72% of its capacity after 200 cycles. bohrium.comnih.govresearchgate.net This highlights the potential of tetramethylammonium sulfate in designing long-lasting and safe aqueous zinc-ion batteries. bohrium.com

Table 1: Performance of Zinc-Ion Batteries with Tetramethylammonium Sulfate Additive

| Parameter | Value | Reference |

| Additive Concentration | 0.25 mM | bohrium.comnih.gov |

| Cycling Stability (Zn-Zn cell) | > 1800 hours | bohrium.comnih.govresearchgate.net |

| Current Density (Zn-Zn cell) | 0.5 mA cm⁻² | bohrium.comnih.govresearchgate.net |

| Initial Capacity (Zn/MnO₂ cell) | 181.3 mAh g⁻¹ at 0.2 A g⁻¹ | bohrium.comnih.govresearchgate.net |

| Capacity Retention (Zn/MnO₂ cell) | 98.72% after 200 cycles | bohrium.comnih.govresearchgate.net |

Crystal Growth and Structure-Directing Agent Capabilities

The tetramethylammonium (TMA⁺) cation has been instrumental as an organic structure-directing agent (SDA) in the synthesis of zeolites, a class of microporous aluminosilicate (B74896) minerals. researchgate.netstefsmeets.nltue.nl The size, shape, and charge of the TMA⁺ ion influence the resulting framework topology of the zeolite during its crystallization from a gel. stefsmeets.nlresearchgate.net For example, TMA⁺ is essential for the formation of the LTA (Linde Type A) zeolite structure. researchgate.net

In the synthesis of zeolite omega (MAZ topology), tetramethylammonium hydroxide (B78521) is traditionally used as the organic template. researchgate.net The TMA⁺ cations are believed to become occluded in the gmelinite cages of the growing omega crystals, guiding the formation of the specific porous structure. researchgate.net Research has also explored the use of TMA⁺ in conjunction with other organic molecules to synthesize MAZ-type zeolites with higher silicon-to-aluminum ratios. researchgate.net

The interaction between the TMA⁺ cation and silicate (B1173343) species in the initial stages of oligomerization is crucial. researchgate.net Ab-initio molecular dynamics simulations have shown that TMA⁺ stabilizes certain silicate oligomers, such as linear tetramers and 4-ring structures, thereby controlling the predominant species in the solution and guiding the formation of specific zeolite frameworks. researchgate.net

Applications in Advanced Sensing Materials (General Tetramethylammonium Cation)

The tetramethylammonium (TMA⁺) cation has found applications in the development of advanced sensing materials. One notable example is its use in colorimetric sensors for the detection of explosives like trinitrotoluene (TNT). researchgate.net A sensor was developed using a starch film doped with tetramethylammonium hydroxide (TMAH). researchgate.net The interaction between the analyte and the TMAH-doped substrate results in a color change, enabling rapid and sensitive detection. researchgate.net

Furthermore, the tetramethylammonium cation has been utilized in nanopore technology for single-molecule analysis. nih.gov Using tetramethylammonium chloride as the electrolyte in a protein nanopore system has shown several advantages over traditional electrolytes like potassium chloride. nih.gov These benefits include increased stability of the lipid bilayer embedding the protein pore, reduced noise in single-channel recordings, and improved control over the insertion of the protein pore. nih.gov The TMA⁺ ions also act as a "speed bump," slowing down the translocation of DNA through the nanopore, which enhances the capture rate and translocation time, thereby improving the ability to discriminate between different polynucleotides. nih.gov

Catalysis and Organic Synthesis (Potential Roles of Sulfate Radical Sources)

Sulfate radical-based advanced oxidation processes (SR-AOPs) are gaining prominence for the degradation of persistent organic pollutants in water. researchgate.net Sulfate radicals (SO₄•⁻) are highly reactive species with strong oxidizing power. researchgate.netacs.org While tetramethylammonium sulfate itself is not a direct source of sulfate radicals, it is relevant in the context of persulfate activation, which is a common method to generate these radicals. researchgate.netnih.gov

Persulfates, such as peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS), are activated to generate sulfate radicals through various methods, including thermal activation, UV irradiation, and catalysis by transition metal ions. researchgate.netnih.govrsc.org The presence of different ions in the solution can influence the efficiency of these processes. While specific studies on the direct role of tetramethylammonium sulfate in these catalytic systems are limited, the sulfate anion is a key component. The fundamental chemistry involves the activation of persulfate to break the peroxide bond and form sulfate radicals.

For example, ferrous ions (Fe²⁺) can activate PDS and PMS to produce sulfate radicals, which can then degrade organic contaminants. acs.org The efficiency of these systems can be influenced by the pH and the presence of other ions. acs.org The study of how various salts, including potentially tetramethylammonium sulfate, affect the ionic strength and reaction kinetics of SR-AOPs is an area for further investigation.

Separation Science and Environmental Remediation

The presence of tetramethylammonium ions in industrial wastewater, particularly from the semiconductor and electronics industries, poses an environmental challenge due to its toxic and recalcitrant nature. nih.govgptx.org

Ion Exchange for Tetramethylammonium Ion Removal

The kinetics of this process are relatively fast, with studies showing that the ion exchange reaction can reach equilibrium within 20 minutes. nih.goviwaponline.com The efficiency of WAC exchange resins is significantly affected by the pH of the solution, whereas SAC resins are effective over a wider pH range. researchgate.net The presence of other competing cations, such as Mg²⁺, can interfere with the uptake of TMA⁺. researchgate.net

Membrane-Based Separation Processes (Nanofiltration, Membrane Capacitive Deionization)

The separation and purification of tetramethylammonium (TMA) ions from aqueous solutions are critical in various industrial applications, particularly in the electronics and semiconductor industries where tetramethylammonium hydroxide (TMAH) is a common component in wastewater. researchgate.netmdpi.com Membrane-based technologies like nanofiltration (NF) and membrane capacitive deionization (MCDI) have emerged as promising methods for this purpose. While much of the research focuses on TMAH, the principles of separation are directly applicable to tetramethylammonium sulfate, as the separation targets the tetramethylammonium cation. In some processes, sulfuric acid is used to adjust pH, leading to the in-situ formation of tetramethylammonium sulfate before the separation step. patsnap.com

Nanofiltration operates by using membranes with nanoscale pores to separate ions and small molecules from a liquid stream based on size and charge exclusion. In the context of treating TMA-containing wastewater, NF has been investigated for its ability to remove the TMA cation. However, studies have shown that NF alone may not achieve sufficient removal rates for monovalent ions like TMA+. researchgate.netmdpi.com For instance, in a comparative study of different membrane processes for treating semiconductor wastewater, NF demonstrated lower rejection rates for TMA+ compared to other technologies like reverse osmosis. researchgate.net

Membrane Capacitive Deionization (MCDI) is an electrochemical separation technology that utilizes porous electrodes and ion-exchange membranes to remove charged species from water. mdpi.comresearchgate.net When a low voltage is applied, ions are adsorbed onto the surface of the electrodes—cations on the cathode and anions on the anode. The ion-exchange membranes placed in front of the electrodes enhance separation efficiency by preventing co-ions from being adsorbed and facilitating the transport of counter-ions. mdpi.com

Research has demonstrated the high potential of MCDI for treating semiconductor wastewater containing TMAH. researchgate.netmdpi.com Studies comparing MCDI with nanofiltration and reverse osmosis found that MCDI showed a significant ability to remove TMA+ ions, comparable to reverse osmosis. researchgate.net A key finding was that MCDI exhibited higher removal efficiencies for monovalent ions, including the tetramethylammonium cation, than for divalent ions. Furthermore, the removal of TMA+ by MCDI was found to be more effective under basic pH conditions. researchgate.netmdpi.com To optimize performance, hybrid systems combining nanofiltration with MCDI (NF-MCDI) have been proposed, leveraging the strengths of both technologies for more energy-efficient and effective ion separation. researchgate.netkoreascience.kr

Table 1: Comparison of Membrane Technologies for Tetramethylammonium (TMA+) Removal

| Technology | Principle of Separation | Performance in TMA+ Removal | Key Research Findings |

|---|---|---|---|

| Nanofiltration (NF) | Size and charge-based exclusion using nanoporous membranes. | Can be insufficient for high-purity requirements; lower rejection of monovalent ions like TMA+. researchgate.net | Often used as a pre-treatment step in hybrid systems. researchgate.netkoreascience.kr |

| Membrane Capacitive Deionization (MCDI) | Electrosorption of ions onto charged porous electrodes, enhanced by ion-exchange membranes. mdpi.com | High removal efficiency for TMA+, comparable to Reverse Osmosis. researchgate.net | Shows higher removal rates for monovalent ions (TMA+) than divalent ions. Performance is enhanced under basic conditions. researchgate.netmdpi.com |

Environmental Fate and Biodegradation Studies of the Tetramethylammonium Cation

The environmental fate of the tetramethylammonium (TMA) cation is a significant area of study due to its use in industrial processes and its resulting presence in wastewater. europa.eudaneshyari.com The cation is the active component subject to degradation, regardless of the associated anion (sulfate, hydroxide, or chloride). europa.eu Studies indicate that the tetramethylammonium cation is readily biodegradable under both aerobic and anaerobic conditions, which is a crucial factor in its environmental risk assessment. europa.eusantos.com

Aerobic biodegradation of TMA is carried out by specific microbial communities. Research has identified bacteria such as Mycobacterium sp. and Hyphomicrobium sp. as potential aerobic TMA degraders. nih.gov The degradation process follows Monod-type kinetics, with studies determining the maximum specific degradation rate and half-saturation coefficient. For example, one study reported a maximum specific TMAH degradation rate of 2.184 mg N/h/g VSS. nih.gov The primary biodegradation intermediates identified are trimethylamine (B31210) (TMA) and methylamine (B109427) (MA). nih.govresearchgate.net However, high concentrations of TMA can inhibit subsequent nitrification processes, a critical step in nitrogen removal in wastewater treatment. This inhibition may occur through competition for the ammonia (B1221849) monooxygenase (AMO) enzyme or by inactive expression of the amoA gene. nih.gov

Anaerobic biodegradation of the TMA cation has also been demonstrated, particularly within completely autotrophic nitrogen removal over nitrite (B80452) (CANON) processes. daneshyari.comnih.gov In these systems, TMA was almost completely biodegraded even at high influent concentrations (up to 1000 mg/L), with total nitrogen removal efficiencies exceeding 90%. nih.govresearchgate.net Isotope-labeling studies using ¹⁵N-labeled TMA confirmed that the cation is successfully converted into nitrogen gas (N₂) during the process. nih.govresearchgate.net

Table 2: Summary of Tetramethylammonium (TMA) Cation Biodegradation Studies

| Condition | Process/System | Key Microorganisms | Degradation Intermediates | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Aerobic | Sequencing Batch Reactor (SBR) | Mycobacterium sp., Hyphomicrobium sp., Thiobacillus sp. | Trimethylamine (TMA) | Follows Monod-kinetics; specific rate of 2.184 mg N/h/g VSS reported. | nih.gov |

| Anaerobic | Completely Autotrophic Nitrogen Removal over Nitrite (CANON) | Not specified | Trimethylamine (TMA), Methylamine (MA) | >90% total nitrogen removal; near-complete TMA degradation at influent up to 1000 mg/L. | nih.govresearchgate.net |

| Aerobic | Activated Sludge System | Acclimated mixed culture | Not specified | >98% with acclimated biomass. | europa.eu |

Future Research Directions and Emerging Trends for Tetramethylammonium Sulfate

Development of Novel Synthetic Pathways

Current research into the synthesis of tetramethylammonium (B1211777) sulfate (B86663) is increasingly focused on developing "green" and more efficient methodologies that reduce waste, energy consumption, and the use of hazardous materials. cphi-online.com Emerging trends are moving away from traditional synthetic routes towards more sophisticated and sustainable alternatives.

Key areas of future development include:

Mechanochemical Synthesis: This novel approach utilizes mechanical energy, such as ball milling, to drive chemical reactions in the absence of bulk solvents. rsc.org While a direct one-step mechanochemical synthesis of tetramethylammonium sulfate from its precursors is not yet widely documented, the stability and reactivity of its constituent ions under such conditions have been demonstrated in other contexts. Future research will likely focus on optimizing a solvent-free, solid-state synthesis route, which could significantly enhance the environmental profile of its production.